

An In-depth Technical Guide to the Chemical Structure and Properties of Omaezallene

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Compound of Interest

Compound Name: *Okamurallene*

Cat. No.: *B14411414*

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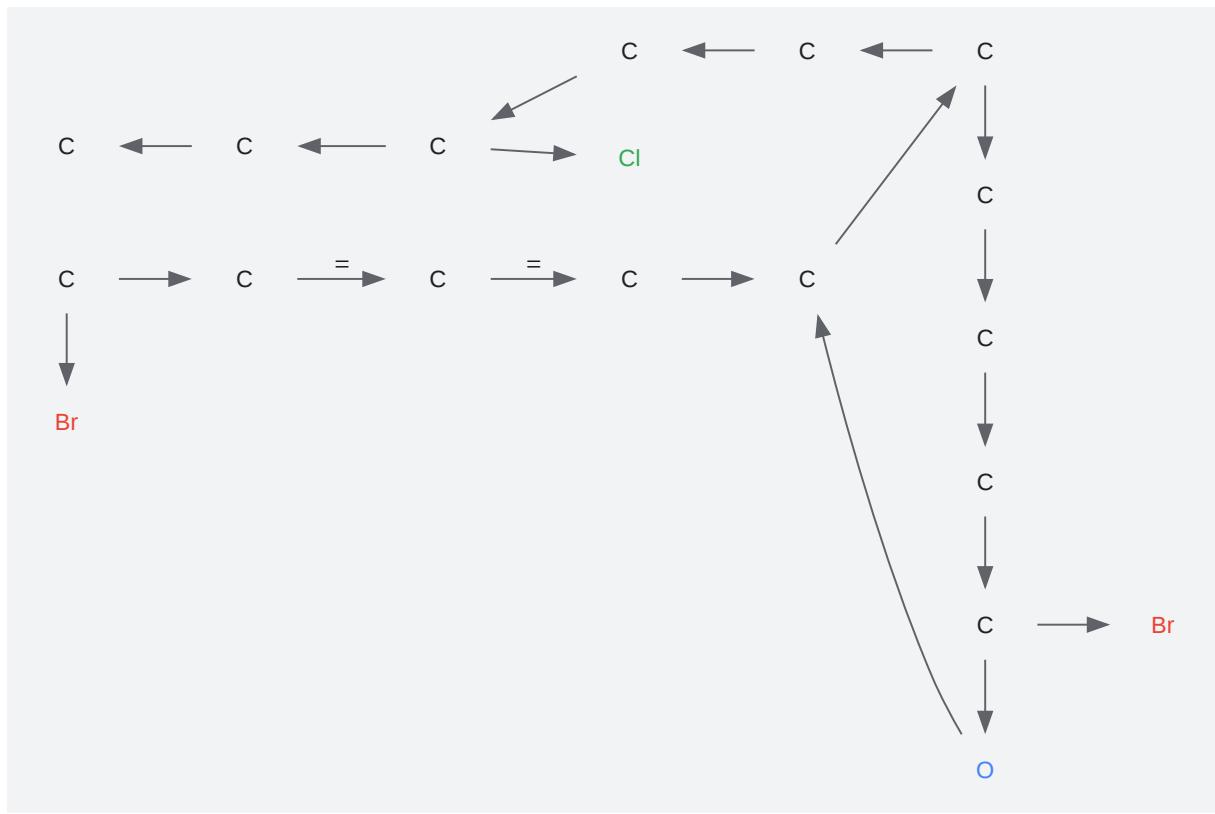
Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Omaezallene, a bromoallene-containing natural product. The name "**Okamurallene**" is considered a likely misspelling of Omaezallene, as the latter is a documented compound with a defined chemical structure and biological activity, while the former does not appear in the scientific literature. Omaezallene was first isolated from the red alga Laurencia sp. and has garnered interest due to its significant antifouling properties. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed information on its structure elucidation, experimental protocols, and biological activity.

Chemical Structure of Omaezallene

Omaezallene is characterized by a unique molecular architecture featuring a bromoallene moiety, a feature relatively rare in natural products. The definitive stereochemistry of Omaezallene has been established through total synthesis.[\[1\]](#)[\[2\]](#)

Below is a DOT language script to generate the chemical structure of Omaezallene.



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Caption: Chemical structure of Omaezallene.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Omaezallene, including its biological activity against the cypris larvae of the barnacle *Amphibalanus amphitrite*.

Parameter	Value	Reference
Biological Activity		
Antifouling Activity (EC ₅₀)	0.22 µg/mL	[3]
Larval Toxicity (LC ₅₀)	4.8 µg/mL	[3]
Spectroscopic Data		
¹ H NMR (CDCl ₃ , 500 MHz)	Refer to original publication for detailed shifts and coupling constants.	[1]
¹³ C NMR (CDCl ₃ , 125 MHz)	Refer to original publication for detailed chemical shifts.	[1]
High-Resolution Mass Spectrometry	Refer to original publication for exact mass.	[1]
Optical Rotation [α]D	Refer to original publication for value and conditions.	[3]

Experimental Protocols

The isolation and structure elucidation of Omaezallene involved a series of meticulous experimental procedures. The following is a generalized description based on typical methods for natural product chemistry. For precise details, consulting the primary literature is recommended.[1][2]

1. Isolation of Omaezallene

- Collection and Extraction: Specimens of the red alga Laurencia sp. were collected from Omaezaki, Japan. The fresh algae were extracted with an organic solvent, typically methanol or a mixture of chloroform and methanol, to obtain a crude extract.
- Solvent Partitioning: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous methanol, followed by partitioning of the aqueous methanol fraction with ethyl acetate.

- Chromatography: The active fraction (typically the ethyl acetate or n-hexane fraction) was further purified using a combination of chromatographic techniques. This usually involves:
 - Silica Gel Column Chromatography: The extract was fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).
 - High-Performance Liquid Chromatography (HPLC): Final purification to yield pure Omaezallene was achieved using reversed-phase HPLC (e.g., using an ODS column) with a suitable solvent system (e.g., methanol/water).

2. Structure Elucidation

The chemical structure of Omaezallene was determined using a combination of spectroscopic methods:

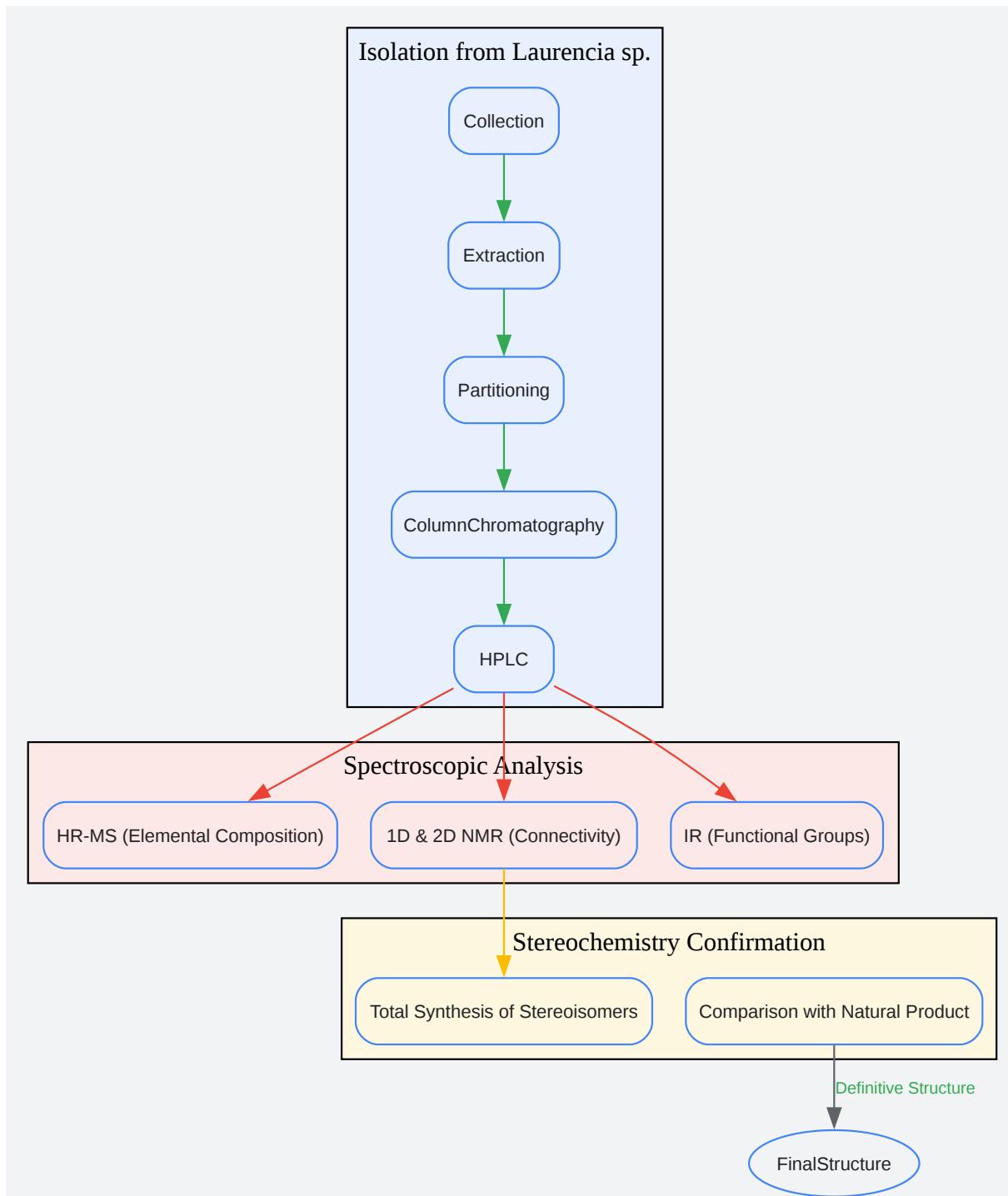
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environments and their connectivities through spin-spin coupling.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the complete carbon skeleton and the connectivity of different fragments within the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the allene group.
- X-ray Crystallography: While not explicitly stated for the initial structure elucidation in the provided abstracts, this technique is often used for unambiguous determination of the relative stereochemistry of crystalline natural products.

3. Total Synthesis for Absolute Configuration

The absolute stereochemistry of Omaezallene was definitively established through its total synthesis. This process involves a multi-step chemical synthesis of all possible stereoisomers and comparing their spectroscopic data and optical rotation with those of the natural product.

Logical Workflow for Structure Determination

The logical process for the structure determination of Omaezallene is outlined in the following diagram.



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Caption: Workflow for the isolation and structure elucidation of Omaezallene.

Biological Activity and Signaling Pathways

Omaezallene exhibits potent antifouling activity, which is the prevention of the settlement of marine organisms on submerged surfaces.^[1] Its mechanism of action is of great interest for the development of environmentally friendly antifouling agents. While the precise signaling pathways affected by Omaezallene are not detailed in the provided search results, the antifouling activity of many natural products is known to involve the disruption of key physiological processes in the settling larvae.

Further research would be required to elucidate the specific molecular targets and signaling cascades modulated by Omaezallene. Potential mechanisms could involve:

- Inhibition of larval settlement cues: Omaezallene might interfere with the chemosensory pathways that larvae use to detect suitable surfaces for settlement.
- Disruption of cellular signaling: It could affect intracellular signaling pathways crucial for metamorphosis and adhesion.
- Enzyme inhibition: Omaezallene may inhibit enzymes that are vital for the biological processes of the larvae.

As no specific signaling pathways have been identified in the provided literature, a diagram for this section cannot be created at this time.

Conclusion

Omaezallene is a structurally novel bromoallene-containing natural product with significant potential as a natural antifouling agent. Its chemical structure has been rigorously established through a combination of spectroscopic analysis and total synthesis. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research into its mechanism of action and potential applications. Future studies are warranted to explore the specific signaling pathways through which Omaezallene exerts its potent antifouling effects.

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